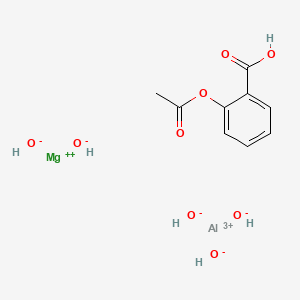
Aluminum;magnesium;2-acetyloxybenzoic acid;pentahydroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Aluminum;magnesium;2-acetyloxybenzoic acid;pentahydroxide” is a combination of three distinct chemicals: aluminium hydroxide, aspirin (acetylsalicylic acid), and magnesium hydroxide. This mixture is commonly used in pharmaceutical formulations to provide relief from pain, inflammation, and gastrointestinal discomfort. Aluminium hydroxide and magnesium hydroxide act as antacids, neutralizing stomach acid, while aspirin serves as an analgesic and anti-inflammatory agent .
Synthetic Routes and Reaction Conditions:
Aspirin: Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure high yield and purity.
Aluminium Hydroxide: Aluminium hydroxide is typically prepared by reacting aluminium salts, such as aluminium chloride, with a base like sodium hydroxide. The reaction precipitates aluminium hydroxide, which is then filtered, washed, and dried.
Magnesium Hydroxide: Magnesium hydroxide is produced by reacting magnesium salts, such as magnesium chloride, with sodium hydroxide. The resulting precipitate is filtered, washed, and dried.
Industrial Production Methods: In industrial settings, the production of this compound involves the precise mixing of the three components in specific ratios. The mixture is then processed into various dosage forms, such as tablets or suspensions, ensuring uniform distribution of each component .
Types of Reactions:
Oxidation and Reduction: Aspirin can undergo hydrolysis to form salicylic acid and acetic acid. Aluminium hydroxide and magnesium hydroxide primarily participate in neutralization reactions with acids.
Substitution: Aspirin can undergo acetylation reactions, while aluminium hydroxide and magnesium hydroxide can participate in ion-exchange reactions.
Common Reagents and Conditions:
Aspirin Hydrolysis: Water and acidic or basic conditions.
Neutralization Reactions: Hydrochloric acid or other strong acids.
Major Products:
Aspirin Hydrolysis: Salicylic acid and acetic acid.
Neutralization: Formation of water and corresponding salts (e.g., aluminium chloride, magnesium chloride)
Chemistry:
Catalysis: Aluminium hydroxide is used as a catalyst in various chemical reactions.
Buffering Agent: Magnesium hydroxide is used as a buffering agent in chemical formulations.
Biology:
Drug Delivery: The combination is studied for its potential in controlled drug release systems.
Antacid Formulations: Used to study the effects of antacids on gastric pH levels.
Medicine:
Pain Relief: Aspirin is widely used for its analgesic properties.
Gastrointestinal Relief: Aluminium hydroxide and magnesium hydroxide are used to treat conditions like heartburn and acid indigestion
Industry:
Pharmaceuticals: The mixture is used in the production of over-the-counter medications.
Cosmetics: Magnesium hydroxide is used in antiperspirants and deodorants.
Aspirin:
Aluminium Hydroxide and Magnesium Hydroxide:
Vergleich Mit ähnlichen Verbindungen
Calcium Carbonate: Another common antacid used to neutralize stomach acid.
Sodium Bicarbonate: Used as an antacid and in baking.
Comparison:
Effectiveness: Aluminium hydroxide and magnesium hydroxide provide a balanced antacid effect, with aluminium hydroxide offering prolonged action and magnesium hydroxide providing rapid relief.
Side Effects: Magnesium hydroxide can cause diarrhea, while aluminium hydroxide may cause constipation. .
This detailed article provides a comprehensive overview of the compound “Aluminum;magnesium;2-acetyloxybenzoic acid;pentahydroxide,” covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
59215-60-0 |
|---|---|
Molekularformel |
C9H13AlMgO9 |
Molekulargewicht |
316.48 g/mol |
IUPAC-Name |
aluminum;magnesium;2-acetyloxybenzoic acid;pentahydroxide |
InChI |
InChI=1S/C9H8O4.Al.Mg.5H2O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;;;;;;;/h2-5H,1H3,(H,11,12);;;5*1H2/q;+3;+2;;;;;/p-5 |
InChI-Schlüssel |
YWDPCWSTJDPNGQ-UHFFFAOYSA-I |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |
Kanonische SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |
Key on ui other cas no. |
59215-60-0 |
Synonyme |
Ascriptin aspirin - aluminum hydroxide - magnesium hydroxide aspirin, aluminum hydroxide, magnesium hydroxide drug combination |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















